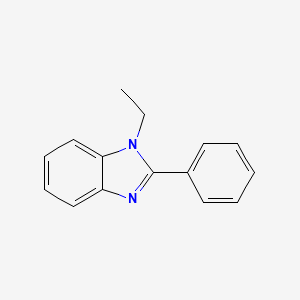

1-Ethyl-2-phenylbenzimidazole

説明

Contextualizing Benzimidazole (B57391) Derivatives within Heterocyclic Chemistry Research

Benzimidazoles are a class of heterocyclic aromatic organic compounds, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. ijdrt.comresearchgate.netnih.gov This core structure is of significant interest in medicinal chemistry and materials science. nih.gov The versatility of the benzimidazole scaffold allows for a wide range of chemical modifications at various positions, leading to a diverse library of derivatives with distinct biological and physical properties. nih.govnih.gov The synthesis of these derivatives has been an active area of research, with numerous methods developed over the years, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netnih.gov

Historical Trajectory and Emerging Research Frontiers for N-Alkyl-2-phenylbenzimidazoles

The introduction of an alkyl group at the N-1 position of the benzimidazole ring, creating N-alkyl-2-phenylbenzimidazoles, has been a key area of investigation. This modification can significantly influence the compound's lipophilicity and, consequently, its biological activity and physical properties. acs.orgresearchgate.net Early research often focused on the synthesis and basic characterization of these compounds. acs.org More recently, research has expanded to explore their potential in various applications, driven by the unique electronic and steric effects imparted by the N-alkyl and 2-phenyl substituents. acs.orgresearchgate.net Emerging frontiers include their use as ligands for metal complexes and as components in organic light-emitting diodes (OLEDs). iucr.org

Research Rationale and Core Academic Objectives for 1-Ethyl-2-phenylbenzimidazole Investigations

The specific focus on the 1-ethyl-2-phenyl-substituted benzimidazole, this compound, is driven by the desire to understand the fundamental impact of this particular substitution pattern. The ethyl group at the N-1 position and the phenyl group at the C-2 position create a molecule with specific steric and electronic properties that are of academic interest.

Core academic objectives for the investigation of this compound include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound and its derivatives. asianpubs.org This includes detailed characterization using modern spectroscopic techniques such as NMR and mass spectrometry. asianpubs.org

Physicochemical Properties: Investigating the photophysical properties, such as absorption and emission spectra, to evaluate its potential for applications in materials science, particularly as a blue light-emitting material. asianpubs.org

Structural Analysis: Determining the precise three-dimensional structure through single-crystal X-ray diffraction to understand the molecular geometry and intermolecular interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl ring and the N-alkyl chain to understand how these changes affect the compound's properties, providing valuable insights for the design of new functional molecules. acs.org

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound is typically achieved through the alkylation of 2-phenyl-1H-benzimidazole with an ethylating agent like ethyl bromide in the presence of a base and a suitable solvent such as N,N-dimethylformamide (DMF). asianpubs.org The precursor, 2-phenyl-1H-benzimidazole, is commonly synthesized by the condensation of o-phenylenediamine (B120857) with benzaldehyde (B42025). asianpubs.org

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 1.46 (t, J = 7.25 Hz, 3H, CH₃), 4.28 (q, J = 7.25 Hz, 2H, CH₂), 7.29-7.33 (m, 4H, Ar-H), 7.40-7.43 (m, 1H, Ar-H), 7.62 (d, J = 8.05 Hz, 2H, Ar-H), 7.81-7.84 (m, 1H, Ar-H) asianpubs.org |

| ¹³C NMR (CDCl₃, 300 MHz) | δ 15.22, 39.56, 109.81, 119.89, 122.26, 122.53, 127.65, 129.13, 129.40, 135.38, 139.83, 143.19, 152.60 asianpubs.org |

| Mass Spectrometry (MS) | m/z 237.1 (M+H⁺) asianpubs.org |

Physicochemical Properties

Research has shown that this compound exhibits blue light emission in solution. asianpubs.org The absorption and emission maxima are key parameters in characterizing its photophysical behavior.

Table 2: Photophysical Properties of this compound in Acetonitrile (B52724)

| Property | Value |

| UV-Vis Absorption (λmax) | 256 nm, 276 nm, 283 nm acs.org |

| Fluorescence Emission (λem) | Structured emission bands characteristic of blue light emitters asianpubs.org |

Structural Analysis

Crystallographic studies of related compounds, such as 2-(2-Ethoxyphenyl)-1-ethyl-1H-benzimidazole, reveal important structural details. researchgate.net While specific crystallographic data for this compound was not found in the provided search results, analysis of similar structures indicates that the phenyl ring and the benzimidazole ring system are typically not coplanar. iucr.orgresearchgate.net This dihedral angle is a critical factor influencing the electronic properties and crystal packing of the molecule.

The academic research on this compound highlights its significance as a model compound for understanding the structure-property relationships in N-alkyl-2-phenylbenzimidazoles. The detailed synthetic and spectroscopic data, coupled with investigations into its photophysical properties, provide a solid foundation for its potential application in materials science. Further research, including detailed crystallographic analysis and broader structure-activity relationship studies, will undoubtedly continue to uncover the full potential of this intriguing heterocyclic compound.

Structure

2D Structure

3D Structure

特性

CAS番号 |

6528-75-2 |

|---|---|

分子式 |

C15H14N2 |

分子量 |

222.28 g/mol |

IUPAC名 |

1-ethyl-2-phenylbenzimidazole |

InChI |

InChI=1S/C15H14N2/c1-2-17-14-11-7-6-10-13(14)16-15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChIキー |

NWMBNEWCGZPOIT-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |

正規SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |

製品の起源 |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 2 Phenylbenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 1-Ethyl-2-phenylbenzimidazole. By analyzing the ¹H and ¹³C NMR spectra, as well as 2D NMR data, the precise connectivity of atoms and the conformational details of the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a typical spectrum, the aromatic protons of the benzimidazole (B57391) and phenyl rings appear in the downfield region, generally between δ 7.12 and 7.98 ppm. acs.org The ethyl group protons show characteristic signals, with the methylene (B1212753) (-CH2-) protons appearing as a quartet and the methyl (-CH3-) protons as a triplet. For a related compound, 1-ethyl-2-methyl-1H-benzimidazole, the ethyl group signals appear at δ 3.00 (quartet) and δ 1.43 (triplet). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. The aromatic carbons of the benzimidazole and phenyl rings typically resonate in the range of δ 110–161 ppm. acs.org For the ethyl group, the methylene carbon and the methyl carbon atoms are found in the upfield region of the spectrum. For instance, in 2-ethyl-1H-benzo[d]imidazole, the ethyl group carbons appear at δ 22.56 and δ 12.56. rsc.org

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.20 - 7.80 | Multiplet | Aromatic Protons |

| ¹H | ~4.20 | Quartet | -CH₂- (Ethyl) |

| ¹H | ~1.40 | Triplet | -CH₃ (Ethyl) |

| ¹³C | ~110 - 154 | - | Aromatic Carbons |

| ¹³C | ~40 | - | -CH₂- (Ethyl) |

| ¹³C | ~15 | - | -CH₃ (Ethyl) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. acs.org The aliphatic C-H stretching vibrations of the ethyl group appear in the 2875-2992 cm⁻¹ range. acs.org The C=N stretching vibration of the imidazole (B134444) ring is expected around 1613 cm⁻¹. scispace.com Furthermore, characteristic bands for the C-C stretching vibrations within the aromatic rings are also present.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of 2-phenylbenzimidazole (B57529) shows strong bands corresponding to the aromatic ring vibrations. nih.gov For this compound, characteristic Raman signals would be expected for the benzimidazole and phenyl ring systems, as well as for the ethyl group.

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3060 | - |

| Aliphatic C-H Stretch | ~2980, ~2870 | - |

| C=N Stretch (Imidazole) | ~1615 | - |

| Aromatic C=C Stretch | ~1580 - 1400 | ~1580 - 1400 |

Note: The frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the conjugated benzimidazole and phenyl ring systems. researchgate.net For a similar compound, 1-ethyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole, the UV-Vis spectrum in acetonitrile (B52724) shows absorption maxima (λmax) at 256, 276, and 283 nm. acs.org The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. mdpi.com For instance, the related compound 2-phenylbenzimidazole-5-sulfonic acid, a UVB filter, exhibits an absorption peak around 310 nm. mdpi.com

Interactive Data Table: UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Acetonitrile | ~256, ~276, ~283 | Data not available |

| Ethanol (B145695) | Data not available | Data not available |

Note: The absorption maxima and molar absorptivity are dependent on the solvent and concentration.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the accurate molecular weight and elucidating the fragmentation pathways of this compound.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular ion's mass, which allows for the unambiguous determination of the elemental composition of the compound. acs.orgscispace.com The molecular ion peak ([M]⁺) for this compound would correspond to its calculated molecular weight.

Fragmentation Analysis: Under electron impact (EI) ionization, the molecular ion of this compound undergoes fragmentation, producing a characteristic pattern of fragment ions. libretexts.org The fragmentation of the molecular ion of 1-(aminoaryl)benzimidazoles has been shown to begin with either the elimination of substituents followed by cleavage of the C-N bonds in the imidazole ring, or by the elimination of an HCN fragment from the imidazole ring. researchgate.net A common fragmentation pathway for N-alkylated benzimidazoles involves the loss of the alkyl group. uni-saarland.de For this compound, a prominent fragment would likely result from the loss of an ethyl radical (•CH₂CH₃), leading to a stable cation. Other fragmentations could involve the cleavage of the benzimidazole ring system. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment | Fragmentation Pathway |

| 222 | [C₁₅H₁₄N₂]⁺ | Molecular Ion |

| 193 | [C₁₃H₉N₂]⁺ | Loss of ethyl group (•C₂H₅) |

| 194 | [C₁₃H₁₀N₂]⁺ | Rearrangement and loss of ethylene (B1197577) (C₂H₄) |

| 167 | [C₁₂H₉N]⁺ | Loss of HCN from the [M-C₂H₅]⁺ fragment |

Note: The relative intensities of the fragment ions can provide further structural information.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: A single-crystal X-ray diffraction analysis of this compound would yield a precise molecular structure, confirming the connectivity established by NMR and revealing the conformation of the molecule in the crystalline state. researchgate.net For the related compound 2-(2-ethoxyphenyl)-1-ethyl-1H-benzimidazole, single-crystal X-ray analysis showed that the crystal structure is stabilized by intermolecular C—H⋯π interactions. researchgate.net Such an analysis for this compound would provide accurate bond lengths and angles for the benzimidazole and phenyl rings, as well as for the ethyl substituent.

Powder X-ray Diffraction (PXRD): Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. libretexts.org The PXRD pattern is a fingerprint of the crystalline phase and can be used to identify the compound and assess its purity. americanpharmaceuticalreview.com The diffraction pattern consists of a series of peaks at specific 2θ angles, which are determined by the crystal lattice parameters. libretexts.orggfz.de While not providing the detailed atomic coordinates of a single-crystal analysis, PXRD is a valuable tool for characterizing the solid-state properties of this compound. americanpharmaceuticalreview.com

Interactive Data Table: Illustrative Crystallographic Data

| Parameter | Value | Method |

| Crystal System | To be determined | Single-Crystal XRD |

| Space Group | To be determined | Single-Crystal XRD |

| Unit Cell Dimensions | To be determined | Single-Crystal XRD |

| Key Bond Lengths (Å) | To be determined | Single-Crystal XRD |

| Key Bond Angles (°) | To be determined | Single-Crystal XRD |

| 2θ Peak Positions (°) | To be determined | Powder XRD |

Note: The crystallographic data requires experimental determination.

Photophysical Phenomena and Optoelectronic Functionality of 1 Ethyl 2 Phenylbenzimidazole

Fluorescence and Photoluminescence Spectroscopy

The fluorescence and photoluminescence characteristics of 1-Ethyl-2-phenylbenzimidazole are central to its functionality in optical devices. These properties are intricately linked to the molecule's structure and its interaction with the surrounding environment.

Emission Spectra and Quantum Yield Determinations

This compound and related compounds typically exhibit strong fluorescence, emitting light in the violet-blue region of the electromagnetic spectrum. asianpubs.org The emission maxima (λEm max) for these compounds are generally observed between 380 and 440 nm when dissolved in solvents like acetonitrile (B52724). asianpubs.org

The efficiency of this light emission is quantified by the fluorescence quantum yield (ΦF), which represents the ratio of photons emitted to photons absorbed. For 1-alkyl-2-substituted benzimidazoles, quantum yields have been reported to range from 0.43 to 0.92 in acetonitrile solutions, indicating a high degree of fluorescence efficiency. asianpubs.org The introduction of different substituents at the 2-position of the benzimidazole (B57391) ring can influence these quantum yields.

To illustrate, consider the photophysical data for a series of related benzimidazole derivatives in acetonitrile:

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| This compound | 305 | 380 | 6750 | 0.85 |

| 1-Ethyl-2-(4-methylphenyl)benzimidazole | 307 | 382 | 6680 | 0.92 |

| 1-Ethyl-2-(4-bromophenyl)benzimidazole | 312 | 385 | 6250 | 0.43 |

Stokes Shift Variability and Environmental Sensitivity

The Stokes shift, which is the difference in energy between the positions of the absorption and emission maxima, is a critical parameter for fluorescent materials. wikipedia.org It arises from processes such as vibrational relaxation and solvent reorganization in the excited state. wikipedia.org A larger Stokes shift is often desirable in applications like fluorescence imaging to minimize self-absorption and improve signal-to-noise ratios. nih.gov

The Stokes shift of this compound and its analogs is sensitive to the surrounding environment. um.es This sensitivity is primarily due to changes in the dipole moment of the fluorophore upon excitation. wikipedia.org In more polar solvents, the excited state can be stabilized to a different extent than the ground state, leading to a change in the energy of the emitted photon and thus a variation in the Stokes shift. edinst.com For instance, the Stokes shift for some benzimidazole derivatives has been observed to increase with increasing solvent polarity. um.esresearchgate.net

Influence of Solvent Polarity and Substituent Effects on Photophysical Properties

The photophysical properties of this compound are significantly influenced by both the polarity of the solvent and the nature of substituents on the aromatic rings. asianpubs.orgum.es

Solvent Polarity: The polarity of the solvent can affect the absorption and emission maxima, as well as the fluorescence quantum yield. asianpubs.orgum.es For many benzimidazole derivatives, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum, indicating a greater stabilization of the excited state in more polar environments. um.es This solvatochromism is a hallmark of molecules that undergo a change in their electronic distribution upon excitation. researchgate.net

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring at the 2-position can tune the photophysical properties of the benzimidazole core. asianpubs.org For example, introducing an electron-donating methyl group can slightly increase the fluorescence quantum yield, while an electron-withdrawing bromo group can lead to a decrease. asianpubs.org These effects are attributed to the modulation of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the electronic transitions.

Mechanistic Understanding of Excited-State Processes

The photophysical behavior of this compound is governed by complex processes that occur in the excited state. Understanding these mechanisms is crucial for designing new materials with tailored optical properties.

Intramolecular Charge Transfer (ICT) in Benzimidazole Chromophores

Upon photoexcitation, many benzimidazole derivatives exhibit intramolecular charge transfer (ICT). beilstein-journals.org This process involves the transfer of electron density from an electron-rich part of the molecule (the donor) to an electron-deficient part (the acceptor). beilstein-journals.org In the case of 2-phenylbenzimidazole (B57529) derivatives, the benzimidazole moiety can act as an electron acceptor, while the phenyl group can function as the electron donor. acs.orgnih.gov

The efficiency and nature of the ICT process can be influenced by the solvent environment and the presence of specific substituents. In some cases, electronic excitation can lead to a twisted intramolecular charge transfer (TICT) state, where a rotational motion around the single bond connecting the donor and acceptor moieties occurs. acs.orgnih.gov This TICT state is often associated with non-radiative decay pathways, which can lead to a decrease in fluorescence quantum yield. acs.orgnih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is another important excited-state process that can occur in benzimidazole systems. beilstein-journals.org PET involves the transfer of an electron from an excited fluorophore to a nearby molecule (an electron acceptor) or from a nearby molecule (an electron donor) to the excited fluorophore. beilstein-journals.org This process can lead to fluorescence quenching, where the fluorescence intensity of the benzimidazole derivative is diminished in the presence of the quenching agent. niscpr.res.in

For example, the fluorescence of benzimidazoles can be quenched by chlorinated methanes through a charge-transfer complex formation. niscpr.res.in Furthermore, photoexcited 2-phenylbenzimidazole derivatives have been shown to participate in electron transfer reactions with biological molecules like DNA, highlighting their potential as photosensitizers. nih.govacs.org The mechanism of PET can be influenced by the redox properties of both the excited benzimidazole and the interacting species. rsc.org

Aggregation-Induced Emission (AIE) Characteristics and Solid-State Luminescence

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. wikipedia.org This is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. mdpi.com The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. This blockage of non-radiative decay pathways enhances the radiative emission, leading to strong fluorescence. wikipedia.org

Benzimidazole derivatives have been identified as a promising class of compounds exhibiting AIE. tandfonline.com The structural design of these molecules plays a crucial role in promoting AIE. For instance, the presence of bulky substituents that create steric hindrance can prevent close π-π stacking in the solid state, which often leads to quenching. mdpi.com This disruption of crystalline packing can lead to a more amorphous solid state where molecules are still aggregated but in a way that favors emission. mdpi.com

In the context of this compound, while specific AIE studies on this exact compound are not extensively detailed in the provided search results, related structures show relevant characteristics. The introduction of an ethyl group at the N1 position of the benzimidazole ring, as in this compound, can influence the solid-state packing and, consequently, its luminescence properties. acs.org For example, in a study of zinc(II) complexes of 2-(2-hydroxyphenyl)benzimidazole derivatives, the substitution at the nitrogen atom had a significant impact on the solid-state emission. acs.org Larger substituents led to a blue shift in the emission, which was attributed to the increased steric hindrance affecting the intermolecular interactions. acs.org

The solid-state luminescence of benzimidazole derivatives is a key property for their application in organic light-emitting diodes (OLEDs). Pyrene-benzimidazole derivatives have been investigated as blue emitters for OLEDs, where the molecular design aimed to decrease intermolecular aggregation and disrupt crystallinity to achieve efficient and pure blue emission. mdpi.com The study found that increasing the number of bulky substituents hindered crystalline packing and reduced π-stacking of the pyrene (B120774) moieties, making the compounds more amorphous and enhancing their solid-state luminescence. mdpi.com

The general principles of AIE suggest that the phenyl and ethyl groups in this compound could contribute to restricted intramolecular rotation in the aggregated state, potentially leading to AIE characteristics. The phenyl group, in particular, can undergo rotational motion in solution, which can be a non-radiative decay pathway. In an aggregated or solid form, this rotation would be hindered, favoring radiative decay and enhanced emission.

Strategic Development of Fluorescent Probes and Sensors Based on Benzimidazole Scaffolds

The unique photophysical properties of benzimidazole derivatives, including the potential for ESIPT and AIE, make them excellent candidates for the development of fluorescent probes and sensors. tandfonline.com These sensors can be designed to detect a wide range of analytes, from metal ions to biologically important molecules.

Design Principles for Chemosensor and Biosensor Applications

The design of fluorescent sensors based on benzimidazole scaffolds relies on several key principles that link the recognition of an analyte to a change in the fluorescence signal. These principles often involve modulating the photophysical processes of the benzimidazole core.

Intramolecular Charge Transfer (ICT): Many benzimidazole-based sensors are designed with a donor-π-acceptor (D-π-A) structure. The benzimidazole moiety can act as an electron acceptor. tandfonline.com Upon binding with an analyte, the electronic properties of the donor or acceptor part can be altered, leading to a change in the ICT process and a corresponding shift in the fluorescence emission.

Photoinduced Electron Transfer (PeT): In a PeT-based sensor, a fluorophore (the benzimidazole derivative) is linked to a receptor unit. In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from the receptor. Upon binding of the analyte to the receptor, the PeT process is inhibited, and the fluorescence is "turned on."

Excited-State Intramolecular Proton Transfer (ESIPT): As discussed earlier, ESIPT is highly sensitive to the molecular environment. mdpi.com Benzimidazole derivatives capable of ESIPT can be used as sensors where the binding of an analyte disrupts the intramolecular hydrogen bond or alters the acidity/basicity of the proton donor/acceptor groups. nih.gov This perturbation of the ESIPT process leads to a ratiometric change in the fluorescence signal, with the emission from the enol and keto forms changing in intensity. nih.gov

Aggregation-Induced Emission (AIE): The AIE phenomenon provides a powerful strategy for developing "turn-on" fluorescent sensors. tandfonline.com AIE-based probes are typically designed to be soluble and non-emissive in a given solvent. The addition of an analyte can induce the aggregation of the probe molecules, leading to a significant increase in fluorescence intensity. researchgate.net For example, a benzimidazole derivative has been used for the detection of pyrophosphate based on the AIE mechanism, where the benzimidazole moiety plays a role in both assembling the aggregates and recognizing the analyte. researchgate.net

The versatility of the benzimidazole scaffold allows for the incorporation of various functional groups to tailor the selectivity and sensitivity of the sensor for specific analytes. The ethyl group in this compound can enhance its solubility in organic media, which is advantageous for certain sensing applications.

Molecular Level Imaging Capabilities

The ability of benzimidazole-based fluorescent probes to function in complex biological environments has led to their use in molecular level imaging. These probes can be designed to target specific cellular components or to respond to changes in the intracellular environment, such as pH or the concentration of certain ions.

Benzimidazole derivatives are structurally similar to naturally occurring nucleotides, which can facilitate their interaction with biological systems. tandfonline.com Their application in bioimaging stems from their favorable photophysical properties, such as high quantum yields and large Stokes shifts, which are desirable for minimizing background fluorescence and improving signal-to-noise ratios.

Probes based on ESIPT are particularly well-suited for ratiometric imaging, where the ratio of fluorescence intensities at two different wavelengths is measured. This provides a built-in correction for variations in probe concentration, excitation intensity, and instrument sensitivity, leading to more quantitative and reliable imaging results. nih.gov

AIE-based probes have also emerged as powerful tools for bioimaging. Their "turn-on" fluorescence response upon binding to a target or in a specific cellular environment provides high contrast and sensitivity. The aggregation of these probes can be triggered by changes in the local environment, such as viscosity or polarity, or by specific interactions with biomolecules.

While specific molecular imaging applications of this compound are not detailed in the provided search results, the broader class of benzimidazole derivatives has demonstrated significant potential. For example, iridium(III) complexes containing 2-phenylbenzimidazole ligands have been developed for the treatment and imaging of bacteria. researchgate.net These complexes exhibit AIE activity and can be used for real-time imaging of bacterial cells. researchgate.net This highlights the potential for developing sophisticated molecular imaging agents by incorporating benzimidazole scaffolds into more complex molecular architectures.

Computational Chemistry and Theoretical Insights into 1 Ethyl 2 Phenylbenzimidazole

Quantum Chemical Investigations

Quantum chemical methods are at the forefront of theoretical investigations into 1-Ethyl-2-phenylbenzimidazole, offering detailed information about its electronic and structural properties.

Density Functional Theory (DFT) has emerged as a principal tool for studying the electronic structure of molecules like this compound. scispace.comekb.eg This method, rooted in quantum mechanics, posits that the ground-state energy and other properties of a many-electron system can be determined from its electron density. scispace.com DFT calculations, often employing hybrid functionals like B3LYP, have been utilized to optimize the molecular geometry of benzimidazole (B57391) derivatives, providing insights into bond lengths and angles. espublisher.comresearchgate.net For instance, studies on similar benzimidazole structures have shown good agreement between DFT-calculated geometrical parameters and experimental data obtained from X-ray diffraction. mdpi.comscispace.comresearchgate.net

The optimized geometry from DFT calculations serves as the foundation for further analysis, including the computation of vibrational frequencies. Theoretical vibrational spectra, obtained through methods like B3LYP with basis sets such as 6-311++G(d,p), can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule. Scaling factors are often applied to the calculated frequencies to improve the correlation with experimental values. faccts.de

Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Core Structure (Data is hypothetical and for illustrative purposes)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.38 | |

| C=N | 1.32 | |

| C-C (imidazole) | 1.39 | |

| C-C (benzene) | 1.40 | |

| C-N-C | ||

| N-C-N | ||

| C-C-C (imidazole) | ||

| C-C-C (benzene) |

Note: This table provides a generalized representation of bond lengths and angles within a benzimidazole core. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. ajchem-a.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. DFT calculations are commonly used to determine the energies of these frontier orbitals and visualize their spatial distribution. espublisher.comresearchgate.net For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring and the phenyl substituent, while the LUMO can be distributed over the entire molecule. espublisher.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Data is hypothetical and for illustrative purposes)

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

The aromaticity of the benzimidazole and phenyl rings in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices. One of the most widely used methods is the Nucleus-Independent Chemical Shift (NICS). aip.org NICS values are calculated at the center of a ring system to probe the induced magnetic field. Negative NICS values are indicative of aromatic character, with more negative values suggesting a higher degree of aromaticity. aip.org

Studies on benzimidazole and its derivatives have employed NICS calculations to assess the influence of substituents on the aromaticity of the imidazole (B134444) and benzene (B151609) rings. aip.org The position and electronic nature of substituents can modulate the electron delocalization within the rings, thereby affecting their aromatic character. For instance, the addition of a phenyl group at the 2-position of benzimidazole has been shown to influence the NICS values. aip.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of this compound in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method transforms the complex many-electron wavefunction into a more intuitive Lewis-like structure. NBO analysis allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies through second-order perturbation theory. wisc.eduresearchgate.net

These interactions, often referred to as hyperconjugation, can reveal important details about intramolecular electron delocalization and the stability of the molecule. researchgate.net Furthermore, NBO analysis provides a means to calculate the natural population analysis (NPA), which assigns partial charges to each atom in the molecule. dergipark.org.tr This charge distribution is fundamental to understanding the molecule's electrostatic properties and reactivity.

Table 3: Illustrative NBO Analysis Data - Donor-Acceptor Interactions (Data is hypothetical and for illustrative purposes)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 15.8 |

| LP(N1) | π(C5=C6) | 25.3 |

| σ(C-H) | σ*(C-N) | 2.1 |

Note: E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of this compound for electrophilic and nucleophilic attack. uni-muenchen.dereadthedocs.io The MEP is a visual representation of the electrostatic potential on the surface of the molecule. Different colors on the MEP map correspond to different potential values. researchgate.net

Typically, regions of negative potential, often colored red or yellow, are associated with electron-rich areas and are susceptible to electrophilic attack. mdpi.comresearchgate.net Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. mdpi.comresearchgate.net For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are often identified as sites of negative potential, making them likely targets for protonation or interaction with electrophiles. The hydrogen atoms, particularly those attached to nitrogen or the ethyl group, generally exhibit positive potential. mdpi.com

Advanced Molecular Modeling and Simulation

While quantum chemical investigations provide a static picture of the molecule, advanced molecular modeling and simulation techniques can explore its dynamic behavior and interactions with its environment. taylorfrancis.com Techniques like molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the ethyl and phenyl groups in this compound. acs.org

MD simulations track the movements of atoms over time, providing insights into the molecule's structural dynamics and stability. acs.org Such simulations can be particularly useful in understanding how the molecule might interact with biological macromolecules, such as enzymes or receptors, by exploring different binding poses and conformations. nih.gov Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can also be utilized, where the chemically active part of the system is treated with a high level of quantum theory, while the surrounding environment is modeled using classical force fields. arxiv.org These advanced simulations bridge the gap between the detailed electronic information from quantum chemistry and the macroscopic behavior of the system. taylorfrancis.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action. For this compound and its derivatives, molecular docking studies have been instrumental in predicting their binding affinities and interaction patterns with various biological targets.

For instance, docking studies on benzimidazole derivatives have been used to investigate their potential as antimicrobial agents by targeting enzymes like DNA gyrase and topoisomerase IV. ekb.eg These studies help in visualizing how the molecule fits into the active site of the enzyme and which amino acid residues it interacts with. Similarly, molecular docking has been employed to explore the anticancer potential of benzimidazole derivatives by modeling their interactions with targets like the estrogen receptor and the Pin1 enzyme. nih.govresearchgate.net The insights gained from these docking studies, such as identifying key hydrogen bonds and hydrophobic interactions, are vital for designing more potent and selective inhibitors. rsc.orgnih.gov

The general process of a molecular docking study involves:

Preparation of the receptor and ligand: This includes optimizing the three-dimensional structures of both the target protein and the ligand (this compound).

Defining the binding site: The active site or the region of interest on the receptor is identified.

Docking simulation: A scoring function is used to evaluate and rank the different binding poses of the ligand within the receptor's binding site.

The results of molecular docking are often presented as a binding score or energy, which indicates the strength of the interaction. Lower binding energies typically suggest a more favorable interaction.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and its dynamic interactions with its target. arxiv.org

MD simulations are particularly useful for:

Assessing the stability of the ligand-receptor complex: By simulating the complex over a period of time (typically nanoseconds), researchers can observe whether the ligand remains stably bound to the receptor. nih.govnih.gov

Understanding conformational changes: Both the ligand and the receptor can change their shapes upon binding. MD simulations can capture these induced-fit effects.

Analyzing the role of solvent: The surrounding water molecules can play a crucial role in mediating ligand-receptor interactions, and MD simulations can explicitly model these effects.

For benzimidazole derivatives, MD simulations have been used to confirm the stability of their binding modes predicted by molecular docking and to refine the understanding of their interactions with enzymes like aromatase. nih.gov These simulations provide a more realistic representation of the biological environment and can reveal important dynamic features that are missed in static docking studies.

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To obtain a more quantitative prediction of the binding affinity, computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.govnih.gov These methods calculate the free energy of binding of a ligand to a receptor by combining molecular mechanics energies with continuum solvation models. pkusz.edu.cnresearchgate.net

The binding free energy is typically decomposed into several components:

Van der Waals interactions: Attractive and repulsive forces between atoms.

Electrostatic interactions: Interactions between charged or polar groups.

Polar solvation energy: The energy required to transfer the molecule from a vacuum to the polar solvent (water).

Nonpolar solvation energy: The energy associated with creating a cavity in the solvent to accommodate the molecule.

MM/PBSA and MM/GBSA calculations are generally performed on snapshots taken from an MD simulation trajectory. nih.gov While computationally more demanding than docking, these methods often provide a more accurate estimation of the binding affinity. researchgate.net However, the accuracy of these methods can be sensitive to various parameters, such as the force field used and the treatment of conformational entropy. nih.govpkusz.edu.cnrsc.org

Computational Prediction of Drug-Likeness and Pharmacokinetic Parameters

For a compound to be a successful drug, it must possess not only good biological activity but also favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models are widely used to predict these properties early in the drug discovery process, helping to identify compounds with a higher probability of success in clinical trials. ijpsonline.comnih.govmdpi.com

Several "drug-likeness" rules and scoring functions have been developed based on the analysis of the physicochemical properties of known drugs. ijpsonline.com A well-known example is Lipinski's Rule of Five, which provides a set of simple guidelines for oral bioavailability. mdpi.com

Table 1: Commonly Predicted ADMET-related Properties

| Property Category | Specific Parameters |

| Physicochemical Properties | Molecular Weight (MW), LogP (lipophilicity), Number of Hydrogen Bond Donors and Acceptors, Polar Surface Area (PSA), Number of Rotatable Bonds. researchgate.net |

| Absorption | Caco-2 permeability, Human Intestinal Absorption (HIA). |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB). |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction. nih.gov |

| Excretion | Renal clearance prediction. |

| Toxicity | hERG inhibition, Ames mutagenicity, Carcinogenicity. nih.gov |

Computational tools can predict these properties for this compound, providing an early assessment of its potential as a drug candidate. researchgate.net For example, a high predicted LogP might suggest poor aqueous solubility, while predicted inhibition of key CYP enzymes could indicate potential drug-drug interactions.

Structure-Property and Structure-Activity Relationship (SAR) Derivations from Theoretical Data

By combining the results from molecular docking, MD simulations, and ADMET predictions for a series of related compounds, it is possible to derive Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). SAR describes how changes in the chemical structure of a compound affect its biological activity, while SPR relates structural changes to physicochemical properties.

Theoretical data can provide valuable insights into SAR by:

Identifying key functional groups: Computational analysis can highlight which parts of the this compound scaffold are essential for binding to a particular target. For benzimidazoles in general, substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to significantly influence their biological activities. acs.orgmdpi.comcore.ac.uk

Explaining observed activity trends: If experimental data shows that adding a particular substituent increases activity, computational models can explain this by showing, for example, that the new substituent forms an additional hydrogen bond with the target receptor.

Guiding the design of new analogs: Based on the derived SAR, medicinal chemists can rationally design new derivatives of this compound with improved potency and selectivity. nih.gov

For example, if docking studies show that a specific pocket in the binding site is unoccupied, a new analog can be designed with a substituent that extends into this pocket to increase binding affinity. Similarly, if a compound shows poor solubility due to high lipophilicity, SPR analysis can guide the introduction of more polar groups to improve this property without sacrificing biological activity. The correlation of organic functional groups on the benzimidazole scaffold with their therapeutic potential has been noted in several studies. core.ac.uk

Mechanistic Basis of Biological Interactions of 1 Ethyl 2 Phenylbenzimidazole Derivatives

Identification and Characterization of Molecular Targets

Research into 1-ethyl-2-phenylbenzimidazole derivatives has identified several key molecular targets, primarily enzymes and proteins involved in critical cellular processes. The benzimidazole (B57391) scaffold serves as a versatile pharmacophore that can be modified to achieve specificity towards these targets.

The interaction between this compound derivatives and their protein targets is governed by a combination of non-covalent forces that determine the stability and specificity of the binding. The biological properties of the benzimidazole system are significantly influenced by the nature of substituents at the N-1 and C-2 positions. nih.govacs.org The planarity of the benzimidazole nucleus, substitutions on the 2-phenyl ring, and the length of the aliphatic chain at the N-1 position are key structural aspects guiding their design and interaction. nih.govacs.org

Molecular docking studies on certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have provided insights into their binding modes. For example, in the binding site of dihydrofolate reductase (DHFR), these compounds are positioned to form crucial interactions with key amino acid residues. nih.govacs.org The binding is often characterized by:

Hydrophobic Interactions: The aromatic benzimidazole core and the 2-phenyl ring frequently engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. This is a primary driving force for binding affinity.

Hydrogen Bonding: While the core this compound structure has limited hydrogen bond donors, strategic modifications, such as the introduction of amide side chains, can create opportunities for hydrogen bond donor-acceptor interactions with the target enzyme. nih.gov

π-Stacking: The aromatic rings of the benzimidazole scaffold can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site, further stabilizing the protein-ligand complex.

The specificity of these interactions is dictated by the precise geometry and electronic properties of both the ligand and the protein's binding site.

Derivatives of the this compound scaffold have been shown to inhibit several key enzymes through various mechanisms.

DprE1 Inhibition: Benzimidazole derivatives have been identified as potent noncovalent inhibitors of decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov The mechanism involves the benzimidazole scaffold binding to the active site of the DprE1 enzyme, preventing its natural substrate from binding and thereby halting the production of crucial cell wall components. nih.gov The amide side chain on some derivatives is hypothesized to be critical for maintaining potency through hydrogen bonding interactions within the DprE1 active site. nih.gov

Ergosterol Synthesis Inhibition: Certain benzimidazole derivatives exhibit antifungal activity by targeting the ergosterol biosynthesis pathway, which is vital for the integrity of fungal cell membranes. researchgate.net One of the key enzymes in this pathway is lanosterol 14α-demethylase (CYP51). Benzimidazole compounds can bind to the active site of CYP51, inhibiting its function and disrupting ergosterol production, leading to fungal cell death. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the biosynthesis of purines and some amino acids, making it a target for antibacterial agents. nih.gov Molecular docking studies suggest that N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives can act as inhibitors of this enzyme, effectively blocking the metabolic pathway and suppressing bacterial growth. nih.govacs.org

Beyond direct enzyme inhibition, benzimidazole derivatives can modulate complex cellular signaling pathways, particularly those related to cell survival and death. A close analog, 1-benzyl-2-phenylbenzimidazole, has been shown to induce apoptosis (programmed cell death) in human chondrosarcoma cells through both intrinsic and extrinsic pathways. nih.gov

The molecular mechanism involves:

Modulation of Bcl-2 Family Proteins: The compound induces an upregulation of pro-apoptotic proteins such as Bax, Bad, and Bak, while simultaneously downregulating anti-apoptotic proteins like Bcl-2, Bid, and Bcl-XL. nih.gov This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction. nih.gov

Activation of Apoptotic Factors: It promotes the release of pro-apoptotic factors like AIF (Apoptosis-Inducing Factor) and Endo G (Endonuclease G) from the mitochondria into the cytosol. nih.gov

Triggering the Extrinsic Pathway: The compound also activates the extrinsic death receptor-dependent pathway, characterized by the activation of Fas, FADD (Fas-Associated Death Domain), and caspase-8. nih.gov

This multi-pronged modulation of apoptotic pathways highlights the ability of these compounds to interfere with fundamental cellular processes at the molecular level.

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insight

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity and interaction mechanisms. These studies involve systematically altering the molecule's structure and observing the corresponding changes in potency and selectivity.

SAR investigations have revealed that substitutions at various positions on the benzimidazole scaffold and the 2-phenyl ring are critical determinants of biological activity. nih.govresearchgate.net

N-1 Position: The substituent at the N-1 position, such as the ethyl group, can significantly influence chemotherapeutic efficacy. nih.govacs.org Varying the length and nature of the alkyl chain at this position can modulate the compound's lipophilicity and its fit within the target's binding pocket. nih.govacs.org

C-2 Position: The 2-phenyl group is a common feature, but substitutions on this ring can fine-tune activity. For example, in one study on COX and 5-lipoxygenase inhibition, an unsubstituted phenyl ring was preferred for activity. nih.gov However, in other contexts, electron-donating groups at the 2-position have been shown to enhance interactions with viral enzymes. rroij.com

C-5 and C-6 Positions: Modifications to the benzene (B151609) ring of the benzimidazole core are also crucial. For inhibitors of the platelet-derived growth factor receptor (PDGFR), most substituents at the 5- and 6-positions were found to maintain or increase activity. nih.gov Specifically, 5-OH, 5-OMe, and 5-COMe groups led to a more than 10-fold increase in potency compared to the parent compound. nih.gov

The table below summarizes key SAR findings for various benzimidazole derivatives.

| Position of Substitution | Substituent Type/Modification | Observed Effect on Biological Activity | Target/Activity Class |

|---|---|---|---|

| N-1 | Aliphatic chains of varying lengths | Positively influences chemotherapeutic efficacy. nih.govacs.org | Antimicrobial/Antiproliferative |

| C-2 (Phenyl Ring) | Unsubstituted phenyl | Preferred for COX-1, COX-2, and 5-lipoxygenase inhibition. nih.gov | Anti-inflammatory |

| C-5 | -OH, -OMe, -COMe, -CO2Me | >10-fold increase in potency. nih.gov | PDGFR Inhibition |

| C-2 | Electron-donating groups | Can enhance interactions with viral enzymes. rroij.com | Antiviral |

| General | Electron-withdrawing moieties | Generally exhibit better antibacterial activity. researchgate.net | Antibacterial |

Insights from SAR and mechanistic studies form the basis for the rational design of new this compound derivatives with improved potency and selectivity. mdpi.comrsc.org Key principles include:

Scaffold Morphing: This strategy involves making significant but rational changes to the core heterocyclic structure to identify new scaffolds with retained or improved activity. For instance, a novel benzimidazole-based DprE1 inhibitor was successfully developed by morphing a known 1,4-azaindole inhibitor scaffold. nih.gov This approach maintained the necessary hydrophobic and hydrogen-bonding interactions while altering the core to improve other properties. nih.gov

Target-Specific Functionalization: Once a molecular target is identified, derivatives can be designed to optimize interactions within its specific binding site. For example, if a binding pocket has a defined hydrophobic sub-pocket, the alkyl chain at the N-1 position can be tailored to fit it perfectly. Similarly, if a hydrogen bond with a specific residue is desired, a suitable functional group can be introduced at an appropriate position on the benzimidazole ring.

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological profile without losing the key interactions required for activity. For example, a phenyl ring might be replaced with a different heteroaromatic ring to modulate solubility or metabolic stability.

By combining detailed structural information of the target protein with SAR data, medicinal chemists can rationally design derivatives that form more stable and specific interactions, leading to enhanced biological efficacy.

Emerging Applications and Future Research Trajectories for 1 Ethyl 2 Phenylbenzimidazole

Advanced Materials Science Applications (e.g., Organic Semiconductors, Functional Polymers)

The inherent π-conjugated system of the benzimidazole (B57391) core makes it an excellent candidate for use in organic electronic materials. researchgate.net Phenyl-substituted benzimidazoles, in particular, have been investigated as components of organic light-emitting diodes (OLEDs), where they can function as host materials for phosphorescent emitters. acs.org The electronic properties of such molecules, specifically the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical for efficient charge transport and device performance. researchgate.netoregonstate.edu The introduction of a phenyl group at the 2-position of the benzimidazole ring influences these frontier orbitals, and further functionalization allows for fine-tuning of the material's properties. acs.org

While direct studies on 1-Ethyl-2-phenylbenzimidazole as an organic semiconductor are not extensively documented, its structure is analogous to compounds used in these applications. It could potentially serve as a building block for bipolar host materials, which are capable of transporting both electrons and holes, leading to a broader charge recombination zone and enhanced efficiency in OLEDs. acs.org

Furthermore, benzimidazoles are the foundational monomers for polybenzimidazoles (PBI), a class of high-performance functional polymers known for their exceptional thermal and chemical stability. researchgate.net These polymers are critical materials for applications such as proton exchange membranes in fuel cells. researchgate.net The synthesis of functionalized PBIs allows for the modification of polymer properties, including proton conductivity and mechanical toughness. researchgate.net this compound could be explored as a functional monomer or an additive in such polymer systems to impart specific properties derived from its phenyl and ethyl groups.

Supramolecular Assemblies and Nanostructured Materials Based on Benzimidazole Scaffolds

Supramolecular chemistry, which involves the self-assembly of molecules through non-covalent interactions, provides a powerful method for creating complex, functional nanostructures. The benzimidazole scaffold is well-suited for designing such systems due to its capacity for hydrogen bonding, metal coordination, and π-π stacking interactions. Research on 2-arylbenzimidazoles has demonstrated their ability to form supramolecular assemblies at interfaces, leading to various nanostructures like nanoparticles and block domains.

The this compound molecule contains both the benzimidazole and phenyl rings, which can engage in π-π stacking, while the nitrogen atoms can act as coordination sites for metal ions. The ethyl group at the N1 position precludes the typical N-H---N hydrogen bonding seen in unsubstituted benzimidazoles, but it influences the molecule's solubility and steric profile, which can be used to control the self-assembly process in solution or on surfaces. A novel zinc (II) organic framework incorporating 2-phenyl benzimidazole (ZPBIF-1) has been synthesized, demonstrating the potential of this scaffold in creating metal-organic frameworks (MOFs) with applications in the adsorption of organic dyes. nih.gov The aromatic rings of the 2-phenyl benzimidazole ligand in this framework facilitate π-π interactions with dye molecules, enhancing adsorption capabilities. nih.gov This suggests that this compound could be a valuable ligand for creating new MOFs or other nanostructured materials with tailored properties for catalysis, sensing, or environmental remediation.

Integration of Artificial Intelligence and Machine Learning in Benzimidazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science and drug discovery by enabling rapid prediction of molecular properties, thereby reducing the time and cost associated with experimental work. iapchem.orgnih.gov In the context of benzimidazole research, ML models have been successfully developed to predict various characteristics, from Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for drug candidates to performance as corrosion inhibitors. iapchem.orgresearchgate.net

These computational approaches leverage large datasets to build models that can forecast the properties of new, untested compounds based on their chemical structure. researchgate.net For instance, ML models have demonstrated significant promise in predicting key ADMET endpoints, often outperforming traditional quantitative structure-activity relationship (QSAR) models. iapchem.org This allows researchers to prioritize the synthesis of compounds with the most promising profiles. While these models are typically trained on diverse libraries of benzimidazoles, they can be directly applied to predict the properties of this compound.

The table below summarizes representative applications of machine learning in the study of benzimidazole derivatives, highlighting the potential for applying these techniques to this compound.

| Application Area | ML Model Type | Predicted Property | Performance Metric | Finding |

| Drug Discovery | Automated Machine Learning (AutoML) using algorithms like Random Forest (RF), XGBoost, SVM | ADMET Properties (e.g., P-glycoprotein substrate, blood-brain barrier permeability) | Area Under the ROC Curve (AUC) > 0.8 | AutoML methods can efficiently build highly accurate predictive models for multiple ADMET properties, facilitating early-stage drug discovery. researchgate.net |

| Drug Discovery | Supervised and Deep Learning | ADMET Endpoints (e.g., solubility, metabolism, toxicity) | Not specified | ML-based models offer rapid, cost-effective, and reproducible alternatives to traditional QSAR models for compound prioritization. iapchem.org |

| Lead Optimization | Machine Learning | ADME properties (e.g., permeability, metabolic stability) | Not specified | Integrating ML models into the design workflow helps medicinal chemists fine-tune physicochemical properties and address metabolic issues without sacrificing potency. nih.gov |

By applying these established ML frameworks, researchers can generate initial predictions for the bioactivity, toxicity, semiconductor properties, or other functional attributes of this compound, guiding experimental efforts toward the most promising applications.

Interdisciplinary Research Opportunities and Unexplored Avenues for this compound

The full potential of this compound remains largely untapped, presenting a rich landscape for future interdisciplinary research. The absence of extensive studies on this specific molecule is not a limitation but an opportunity to apply modern chemical and computational strategies to a promising scaffold.

Key unexplored avenues include:

Organic Electronics: A systematic investigation into the semiconductor properties of this compound is a clear next step. This involves synthesizing the pure compound, characterizing its photophysical and electrochemical properties (HOMO/LUMO levels, bandgap), and fabricating prototype devices such as OLEDs or organic field-effect transistors (OFETs) to evaluate its performance.

Functional Polymer Chemistry: The compound could be functionalized to create novel monomers for polymerization. For example, adding polymerizable groups to the phenyl ring could allow its incorporation into conjugated polymers for electronic applications or into high-performance polymers like PBIs to modify their properties.

Computational Screening: Leveraging the AI and ML models developed for the broader benzimidazole class to conduct a comprehensive in silico screening of this compound. This would predict its potential across a range of applications, from medicinal chemistry (e.g., anticancer, antimicrobial activity) to materials science (e.g., charge mobility, stability), thus prioritizing the most promising experimental directions. rsc.orgmdpi.comthieme-connect.com

Crystal Engineering and Nanomaterials: A detailed study of the self-assembly and crystallization behavior of this compound could reveal new polymorphs or nanostructures. The influence of the ethyl group on molecular packing could be systematically explored to control the formation of supramolecular assemblies for applications in sensing or catalysis.

Catalysis: Benzimidazole derivatives are important as N-heterocyclic carbene (NHC) precursors. Exploring the synthesis of an NHC from this compound could yield new catalysts for a variety of organic transformations. researchgate.net

Collaborations between synthetic chemists, materials scientists, computational chemists, and physicists will be essential to fully explore these opportunities and establish the role of this compound as a valuable compound in modern chemical science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-2-phenylbenzimidazole, and how can reaction conditions be optimized for academic research settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions starting from 1-ethyl-1H-benzimidazole and phenyl-containing precursors. Key steps include refluxing in ethanol/water mixtures (6–8 hours), purification via column chromatography, and recrystallization using methanol or ethanol . Optimization involves adjusting solvent polarity (e.g., DMF for faster kinetics), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control to improve yields (typically 60–75%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting spectral data?

- Methodology : Use -NMR and -NMR to confirm substitution patterns (e.g., ethyl and phenyl group integration). Discrepancies in aromatic proton splitting can arise from rotational isomerism; X-ray crystallography (as in related benzimidazoles) resolves such ambiguities by validating bond angles and torsional conformations . HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while LC-MS confirms molecular ion peaks .

Q. What biological screening approaches are recommended for initial evaluation of this compound's pharmacological potential?

- Methodology : Begin with in vitro antimicrobial assays (e.g., agar diffusion against S. aureus or E. coli) and cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7) . Parallel molecular docking studies (e.g., using AutoDock Vina) against targets like EGFR or tubulin provide mechanistic hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental results regarding the compound's molecular interactions?

- Methodology : Validate docking predictions with biophysical assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For example, if docking suggests strong EGFR inhibition but in vitro assays show weak activity, check for off-target effects using kinome-wide profiling or adjust force field parameters in simulations to account for solvent dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。